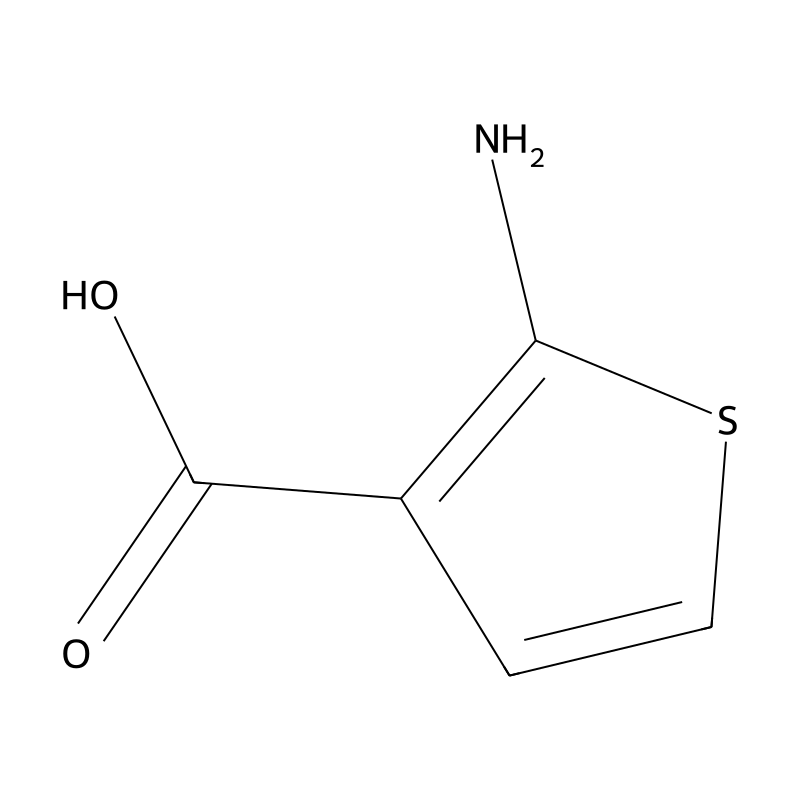

2-aminothiophene-3-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as Cytostatic Agents

Studies have investigated 2-aminothiophene-3-carboxylic acid ester derivatives as anticancer agents. These derivatives exhibited selective cytostatic activity, meaning they inhibited cell division, against various T-cell lymphomas but not B-cell lymphomas. This selectivity highlights the potential for targeted cancer therapy. However, further research is needed to understand the mechanism of action and optimize these derivatives for clinical use Pubmed: .

Ligand in Coordination Chemistry

2-Aminopyridine-3-carboxylic acid (a close structural analogue of 2-ATCA) has been explored as a ligand for preparing copper(II) coordination compounds. Ligands are molecules that bind to metal ions, and coordination compounds possess unique properties with potential applications in catalysis and materials science Sigma-Aldrich: .

Building Block for Polymers

Another area of research involves using 2-aminopyridine-3-carboxylic acid (similar structure to 2-ATCA) as a reactant to synthesize polymers. These polymers possess interesting properties like organo-solubility (dissolvable in organic solvents) and thermal stability, making them potentially useful in various technological applications Sigma-Aldrich: .

2-Aminothiophene-3-carboxylic acid is an organic compound characterized by the molecular formula and a molecular weight of approximately 143.16 g/mol. This compound features a thiophene ring, which is a five-membered heterocyclic structure containing sulfur, along with an amino group and a carboxylic acid functional group. Its structure can be represented as follows:

textO ||H2N-C-CH | S

This compound is known for its diverse chemical reactivity and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making it acidic, while the amino group can accept a proton, allowing for the formation of zwitterionic species.

- Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

- Amidation: Reacting with amines can yield amides, which are important in drug development.

- Cyclization Reactions: The compound can undergo cyclization to form more complex structures, such as thienopyrimidines, through various synthetic pathways .

Research indicates that 2-aminothiophene-3-carboxylic acid exhibits significant biological activities. It has been shown to inhibit histamine release in vivo, demonstrating potential antihistaminic properties . Additionally, derivatives of this compound have been investigated for their effects on adenosine receptors, particularly as allosteric enhancers . Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Several methods exist for synthesizing 2-aminothiophene-3-carboxylic acid:

- Microwave-Assisted Synthesis: This method allows for rapid synthesis using microwave irradiation, significantly reducing reaction time to just a few minutes. This technique has been shown to produce various derivatives efficiently .

- One-Pot Reactions: Utilizing one-pot synthesis strategies can streamline the production of this compound from simpler starting materials, often involving multiple reaction steps in a single vessel .

- Cyclization Reactions: Traditional synthetic routes often involve cyclization from appropriate precursors, leading to the formation of the thiophene ring structure .

The applications of 2-aminothiophene-3-carboxylic acid span several domains:

- Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects against various diseases due to their biological activity.

- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.

- Agricultural Chemistry: Compounds related to 2-aminothiophene-3-carboxylic acid may have applications in developing agrochemicals.

Interaction studies of 2-aminothiophene-3-carboxylic acid typically focus on its role as an allosteric modulator at adenosine receptors. These studies help elucidate its mechanism of action and potential therapeutic benefits in treating conditions like neuropathic pain and other receptor-mediated disorders . The compound's interactions with other biomolecules also provide insights into its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 2-aminothiophene-3-carboxylic acid. Here are some comparable compounds along with their unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminothiophene | Similar thiophene structure | Lacks carboxylic acid functionality |

| 3-Aminothiophene | Amino group at position 3 on the thiophene ring | Different position affects reactivity |

| Thieno[2,3-d]pyrimidin-4-one | Contains a pyrimidine moiety | Exhibits different biological activities |

| 4-Thiazolidinone | Contains sulfur in a different heterocyclic context | Known for its anti-inflammatory properties |

The uniqueness of 2-aminothiophene-3-carboxylic acid lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds. Its ability to act as an allosteric enhancer at adenosine receptors further distinguishes it within this class of compounds.